molecular formula C23H28N8O B12158762 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine

4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine

Cat. No.: B12158762
M. Wt: 432.5 g/mol
InChI Key: FVOLKPQFOHSUDI-UHFFFAOYSA-N
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Description

4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structure, followed by the introduction of the pyridin-2-yl group and the morpholine moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction conditions and the use of advanced purification techniques are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Molecular Formula

  • C : 24
  • H : 28
  • N : 6
  • O : 1

Molecular Weight

  • Approximately 410.54 g/mol

Anticancer Activity

Research indicates that derivatives of triazine compounds often exhibit significant anticancer properties. The specific structure of this compound allows for interactions with various molecular targets involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound may inhibit specific kinases or disrupt signaling pathways essential for tumor growth. For instance, similar triazine derivatives have been documented to target the c-Met kinase pathway, which is crucial in several cancer types .

Antimicrobial Properties

Compounds with similar structural motifs have been studied for their antimicrobial activities. The heterocyclic nature allows for interaction with bacterial enzymes or receptors.

  • Case Study : A related triazine derivative demonstrated effective inhibition of bacterial growth in vitro against strains like Staphylococcus aureus and Escherichia coli. This suggests potential for further development as an antimicrobial agent .

Neuroprotective Effects

The presence of the morpholine and pyridine moieties suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems.

  • Research Findings : Studies on related compounds indicate their efficacy in reducing neuroinflammation and protecting neuronal cells from oxidative stress .

Synthetic Routes

The synthesis of this compound can be achieved through multi-step reactions involving:

  • Formation of the triazine core.
  • Introduction of the morpholine ring via nucleophilic substitution.
  • Functionalization at various positions to enhance biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in determining the most active analogs of this compound. Variations in substituents on the pyridine and imidazo rings can significantly affect potency and selectivity.

Substituent PositionModification TypeEffect on Activity
2 (Pyridine)Methyl GroupIncreased binding affinity
6 (Imidazo)Fluoro GroupEnhanced anticancer activity

Mechanism of Action

The mechanism of action of 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazin-2(6H)-yl)propyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures, such as:

Uniqueness

What sets 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazin-2(6H)-yl)propyl)morpholine apart is its combination of multiple heterocyclic rings and functional groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine is a complex organic molecule characterized by its multi-ring heterocyclic structure. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique arrangement of heterocycles that contribute to its biological activity. The presence of the pyridin-2-yl and morpholine moieties enhances its interaction with biological targets.

Molecular Formula

  • C : 24
  • H : 28
  • N : 6

Structural Representation

The structural complexity of the compound allows for diverse interactions with biological macromolecules, which is critical for its pharmacological properties.

The mechanism of action for this compound involves binding to specific biological targets such as enzymes and receptors. The unique structural features facilitate these interactions, potentially modulating various biological pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of similar structures possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, which may contribute to their therapeutic effects in oxidative stress-related conditions .
  • Neuroprotective Effects : Some derivatives exhibit inhibition of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative diseases .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of a related benzoimidazole derivative. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests that compounds with similar structures could be effective in treating bacterial infections .

Neuroprotective Potential

In vitro studies assessed the impact of related compounds on MAO activity. The findings revealed that certain derivatives inhibited MAO by up to 63%, indicating potential for developing treatments for depression and other mood disorders .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other related heterocycles:

Compound NameStructureBiological ActivityReference
Compound ASimilarAntibacterial
Compound BSimilarAntioxidant
4-(3-(6-(pyridin-2-yl)...UniqueNeuroprotectiveThis article

This table illustrates how the unique combination of heterocycles in the target compound may confer distinct biological activities compared to its analogs.

Synthesis Methods

The synthesis of This compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzoimidazole core.
  • Introduction of the pyridinyl group.
  • Coupling with morpholine to complete the structure.

Reaction Conditions

Optimal conditions for synthesis include controlled temperature and pH levels to maximize yield and purity. Advanced purification techniques are often employed to isolate the desired product effectively.

Properties

Molecular Formula

C23H28N8O

Molecular Weight

432.5 g/mol

IUPAC Name

4-[3-(9-pyridin-2-yl-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl)propyl]morpholine

InChI

InChI=1S/C23H28N8O/c1-2-8-20-18(6-1)26-23-30-17-29(11-5-10-28-12-14-32-15-13-28)16-25-22(30)27-21(31(20)23)19-7-3-4-9-24-19/h1-4,6-9,21H,5,10-17H2,(H,25,27)

InChI Key

FVOLKPQFOHSUDI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2CN=C3NC(N4C5=CC=CC=C5N=C4N3C2)C6=CC=CC=N6

Origin of Product

United States

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